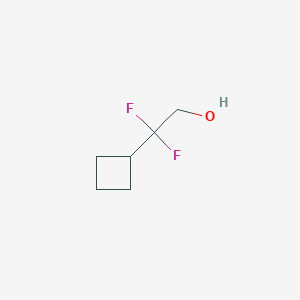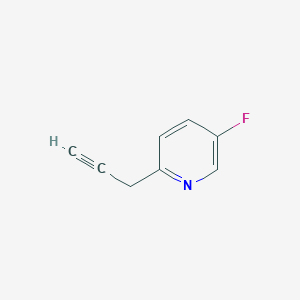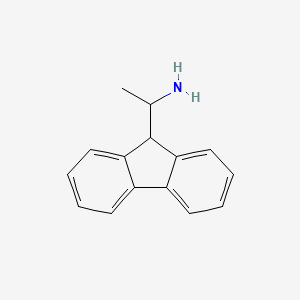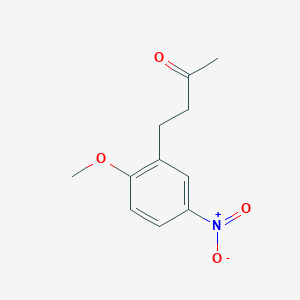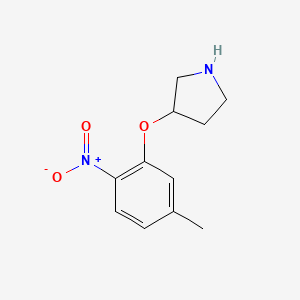amine](/img/structure/B13598850.png)
[2-(5-Chloro-2-fluorophenyl)ethyl](methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-2-fluorophenyl)ethylamine: is an organic compound with the molecular formula C9H11ClFN. It is a derivative of benzeneethanamine, characterized by the presence of chloro and fluoro substituents on the phenyl ring, and a methyl group attached to the amine nitrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-fluorophenyl)ethylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-2-fluorobenzene, which is then subjected to a Friedel-Crafts alkylation reaction to introduce the ethyl group.
Amine Introduction: The resulting intermediate is then reacted with methylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-(5-Chloro-2-fluorophenyl)ethylamine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency .
化学反応の分析
Types of Reactions
2-(5-Chloro-2-fluorophenyl)ethylamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), various nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Functionalized aromatic compounds
科学的研究の応用
2-(5-Chloro-2-fluorophenyl)ethylamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(5-Chloro-2-fluorophenyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
2-(5-Chloro-2-fluorophenyl)ethylamine: can be compared with other similar compounds, such as:
- 2-(4-Chloro-2-fluorophenyl)ethylamine
- 2-(5-Chloro-3-fluorophenyl)ethylamine
- 2-(5-Chloro-2-fluorophenyl)ethylamine
These compounds share structural similarities but differ in the position of substituents or the nature of the alkyl group attached to the amine. The unique combination of chloro and fluoro substituents in 2-(5-Chloro-2-fluorophenyl)ethylamine contributes to its distinct chemical and biological properties .
特性
分子式 |
C9H11ClFN |
|---|---|
分子量 |
187.64 g/mol |
IUPAC名 |
2-(5-chloro-2-fluorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11ClFN/c1-12-5-4-7-6-8(10)2-3-9(7)11/h2-3,6,12H,4-5H2,1H3 |
InChIキー |
LPOQCMQMRSCZAL-UHFFFAOYSA-N |
正規SMILES |
CNCCC1=C(C=CC(=C1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


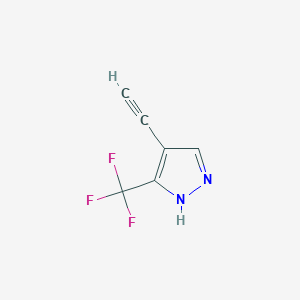
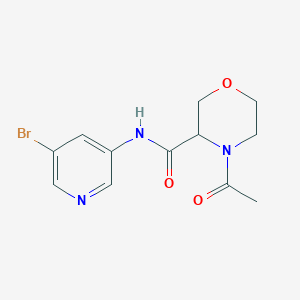
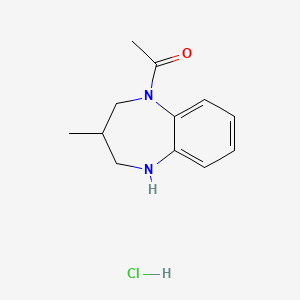
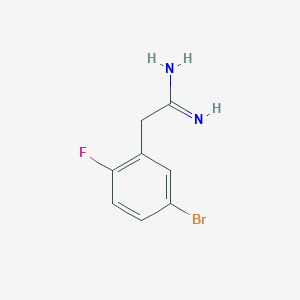
![2-[4-(Trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B13598809.png)
![Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13598812.png)
